molecular formula C10H13IN2O4 B11825290 3'-Deoxy-3'-iodothymidine

3'-Deoxy-3'-iodothymidine

Cat. No.: B11825290
M. Wt: 352.13 g/mol
InChI Key: RHYWJBFVIQZQQA-XLPZGREQSA-N
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Description

3’-Deoxy-3’-iodothymidine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies and exhibits anticancer mechanisms through the inhibition of DNA synthesis and induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-iodothymidine involves the iodination of thymidine. The process typically includes the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective iodination at the 3’ position.

Industrial Production Methods: Industrial production methods for 3’-Deoxy-3’-iodothymidine are not extensively documented. the general approach involves large-scale iodination reactions followed by purification processes to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 3’-Deoxy-3’-iodothymidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as thiols and amines.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogs with different functional groups .

Scientific Research Applications

3’-Deoxy-3’-iodothymidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-iodothymidine involves the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination. This process induces apoptosis in cancer cells by preventing further DNA replication .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13IN2O4

Molecular Weight

352.13 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13IN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1

InChI Key

RHYWJBFVIQZQQA-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)I

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)I

Origin of Product

United States

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